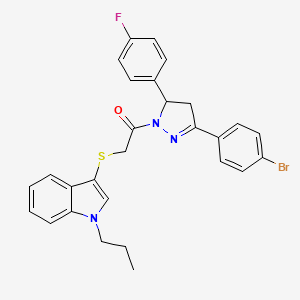

1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

Description

The compound 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone features a pyrazoline core substituted with electron-withdrawing groups (4-bromophenyl and 4-fluorophenyl) at positions 3 and 5, respectively. The ethanone moiety at position 1 is linked to a thioether group attached to a 1-propylindole heterocycle. The indole-thioether substituent may enhance lipophilicity and influence binding interactions in biological systems.

Propriétés

IUPAC Name |

1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25BrFN3OS/c1-2-15-32-17-27(23-5-3-4-6-25(23)32)35-18-28(34)33-26(20-9-13-22(30)14-10-20)16-24(31-33)19-7-11-21(29)12-8-19/h3-14,17,26H,2,15-16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJKYPBJDNYYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a pyrazole derivative notable for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a pyrazole ring system, which is known for its pharmacological relevance.

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazole derivatives, including the compound . Notably:

- Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines, with an IC50 value of approximately 39.70 µM against MCF7 breast cancer cells. In another study, it demonstrated potent antiproliferative activity with an IC50 of 0.26 µM, indicating its potential as an anticancer agent .

Antinociceptive and Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of related pyrazole compounds:

- Pain Relief : The compound's analogs have shown promise in reducing pain responses in animal models, suggesting a potential role in pain management therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes relevant to disease processes:

- Monoamine Oxidase Inhibition : It has been reported that certain pyrazoline derivatives inhibit monoamine oxidase, which is crucial in the treatment of depression and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound influences apoptosis pathways by modulating caspase activity, particularly caspases 3 and 7, which are critical in programmed cell death .

- Enzyme Targeting : The structure allows for interactions with metabolic enzymes such as acetylcholinesterase and carbonic anhydrase, contributing to its neuroprotective effects .

Study on MCF7 Cells

In a study focusing on MCF7 cells, treatment with the compound resulted in significant reductions in cell viability. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.

Pain Management Model

In vivo studies demonstrated that administration of the compound led to a marked reduction in pain responses in rodent models subjected to inflammatory pain stimuli.

Data Tables

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Pyrazoline Derivatives with Halogenated Aryl Substituents

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Structure: Shares the same pyrazoline core with 4-bromophenyl and 4-fluorophenyl groups but lacks the indole-thioether moiety. The ethanone group is directly attached to the pyrazoline ring.

- Activity : Demonstrates antibacterial and antifungal properties, attributed to the electron-withdrawing effects of bromine and fluorine, which enhance reactivity .

- Synthesis : Prepared via cyclocondensation of chalcones with hydrazine derivatives .

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

- Structure: Similar to the ethanone derivative but with a butanoyl group instead of acetyl.

- Activity : Exhibits comparable antibacterial activity but with improved solubility due to the longer alkyl chain .

Target Compound

Pyrazoline-Thiazole Hybrids

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

- Structure: Replaces the ethanone-indole group with a phenylthiazole ring.

- Synthesis: Formed via Hantzsch thiazole synthesis using pyrazole-carbothioamide and bromoethanone .

Triazole and Tetrazole Derivatives

1-(4-Bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone

- Structure : Features a tetrazole-thioether group instead of indole.

- Activity: Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, making them common in drug design .

Data Table: Structural and Functional Comparison

Q & A

Q. What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions involving cyclocondensation and functionalization. Key steps include:

- Cyclocondensation : Reacting α,β-unsaturated ketones (e.g., chalcone derivatives) with hydrazines or thiosemicarbazides under reflux in ethanol or acetic acid .

- Thioether Formation : Introducing the indole-thioether moiety via nucleophilic substitution using 1-propyl-1H-indole-3-thiol in the presence of a base like K₂CO₃ .

Q. Optimization Parameters :

Typical yields range from 65–82% after optimization .

Q. How are X-ray crystallography and spectroscopic methods applied to confirm the molecular structure?

Methodological Answer:

- X-ray Crystallography : Resolves dihedral angles between aromatic rings and the pyrazoline core, confirming stereochemistry. For example, the 4-bromophenyl and 4-fluorophenyl rings form dihedral angles of 6.69° and 74.88° with the pyrazoline ring .

- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~680 cm⁻¹) functional groups .

- NMR : Key signals include pyrazoline CH₂ protons at δ 3.2–4.1 ppm and indole aromatic protons at δ 7.0–8.2 ppm .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .

- Antioxidant Potential : DPPH radical scavenging assays, reporting IC₅₀ values .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ < 20 µM considered significant .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between predicted and experimental bioactivity?

Methodological Answer:

- Molecular Docking : Predict binding affinities to targets (e.g., COX-2, EGFR) using AutoDock Vina. Compare docking scores (e.g., −9.2 kcal/mol) with experimental IC₅₀ .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values > 3 Å indicate poor binding .

- ADMET Prediction : Use SwissADME to evaluate bioavailability (e.g., Lipinski violations) and toxicity (e.g., hepatotoxicity risk) .

Case Study : A study found a 30% variance between docking-predicted and experimental IC₅₀ due to solvent effects in the binding pocket, resolved by incorporating explicit water molecules in simulations .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or electron-withdrawing groups (NO₂) at the 4-position of phenyl rings.

- Bioactivity Correlation : Compare IC₅₀ values against substituent Hammett constants (σ) or LogP values. For example, 4-Br analogs show 2x higher antimicrobial activity than 4-Cl due to increased lipophilicity .

- Crystallographic Data : Correlate dihedral angles (from X-ray) with bioactivity; planar conformations enhance π-π stacking with target proteins .

Q. How do advanced spectroscopic techniques resolve ambiguous structural features?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms connectivity between the pyrazoline and indole moieties .

- SC-XRD (100 K) : High-resolution data (R factor < 0.04) resolves disorder in the propyl chain of the indole group .

- TD-DFT Calculations : Predict UV-Vis spectra (λmax ~320 nm) and compare with experimental data to validate electronic transitions .

Data Contradiction Analysis Example :

A study reported conflicting FT-IR carbonyl peaks (1680 vs. 1705 cm⁻¹) for similar compounds. This was attributed to polymorphism, resolved by SC-XRD showing different crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.